molecular formula C14H18N2O2 B269064 N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

カタログ番号 B269064
分子量: 246.3 g/mol
InChIキー: OLWDURPOTWEJTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

作用機序

BAY 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can improve blood flow and reduce inflammation in the body.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. BAY 41-2272 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the major advantages of BAY 41-2272 is its specificity for the sGC enzyme, which makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one of the limitations of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

将来の方向性

There are several future directions for research on BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Finally, there is a need for further research on the long-term effects of BAY 41-2272 in vivo, particularly in the context of chronic disease conditions.

合成法

The synthesis of BAY 41-2272 is a multi-step process that involves the reaction of various chemicals in a controlled environment. The first step involves the preparation of 4-aminophenylcyclopropanecarboxylic acid, which is then reacted with butyryl chloride to form the butyrylamide derivative. The final step involves the reaction of the butyrylamide derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to form BAY 41-2272.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. BAY 41-2272 has been shown to improve pulmonary arterial hypertension in animal models and has shown promising results in clinical trials.

特性

分子式

C14H18N2O2

分子量

246.3 g/mol

IUPAC名

N-[4-(butanoylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c1-2-3-13(17)15-11-6-8-12(9-7-11)16-14(18)10-4-5-10/h6-10H,2-5H2,1H3,(H,15,17)(H,16,18)

InChIキー

OLWDURPOTWEJTI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

正規SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。